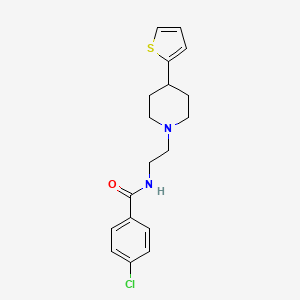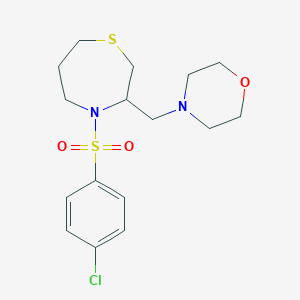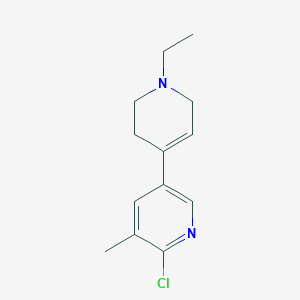
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4OS2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Derivatives of the specified compound have shown significant promise in anticancer research. For instance, studies have identified that certain analogs, including those with a thiadiazole structure, possess potent cytotoxic activities against various cancer cell lines. These compounds operate through mechanisms such as glutaminase inhibition, which is a therapeutic target in cancer treatment due to its role in cancer cell growth and survival. One such analog demonstrated similar potency and better solubility relative to known inhibitors, indicating potential for further development as cancer therapeutics (Shukla et al., 2012). Additionally, new derivatives have been synthesized and evaluated for their antitumor activity, with some showing considerable activity against specific cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015).
Antibacterial Activity
The antibacterial applications of these compounds have been explored through the synthesis of novel derivatives with potential antibacterial properties. Research has focused on developing compounds that exhibit significant activity against various bacterial strains. For example, new N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial activities against pathogens like Xanthomonas oryzae pv. Oryzae, indicating their potential as antibacterial agents (Lu et al., 2020).
Enzyme Inhibition
These compounds have also been investigated for their role as enzyme inhibitors, particularly targeting enzymes involved in disease processes. The synthesis and evaluation of certain derivatives have revealed their potential as selective enzyme inhibitors, which could be leveraged for therapeutic applications. For instance, derivatives have been evaluated for their glutaminase inhibitory properties, an enzyme involved in cancer metabolism, offering a pathway for therapeutic intervention in cancer treatment (Shukla et al., 2012).
Mechanism of Action
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Thiophenes
Thiophenes are a type of aromatic compound that contains a ring of four carbon atoms and one sulfur atom. They are known for their various biological activities and are often used in pharmaceuticals and materials science .
Aromatic Amines
Aromatic amines are compounds that contain an amine group attached to an aromatic ring. They are often used in the production of dyes, pharmaceuticals, and polymers. Some aromatic amines have been found to have biological activity, including antibacterial and antiviral properties .
Properties
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-25(17-6-3-2-4-7-17)21-24-23-20(28-21)15-9-11-16(12-10-15)22-19(26)14-18-8-5-13-27-18/h2-13H,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOOQUZPXISFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)
![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2958467.png)
![6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2958468.png)


![(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2958474.png)
